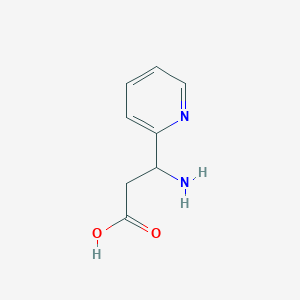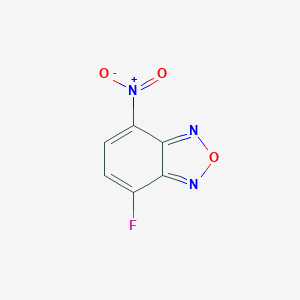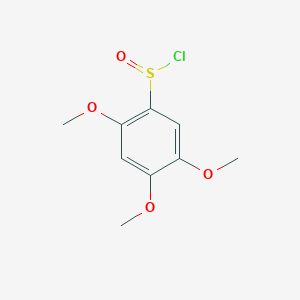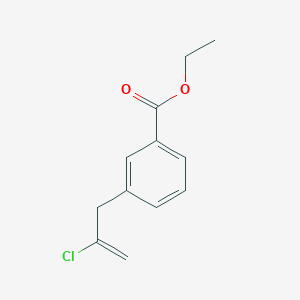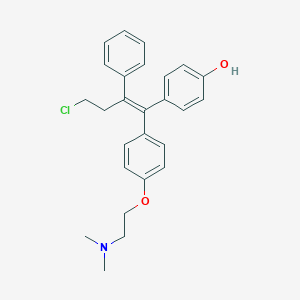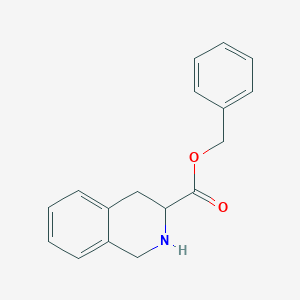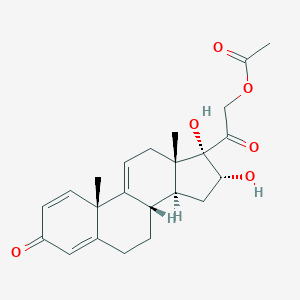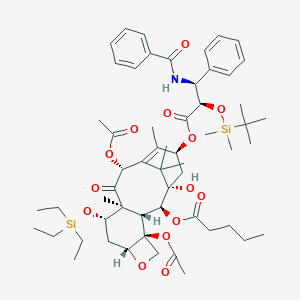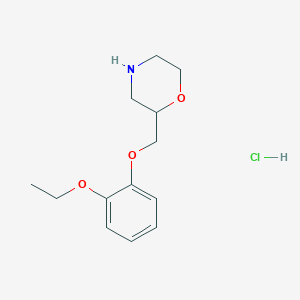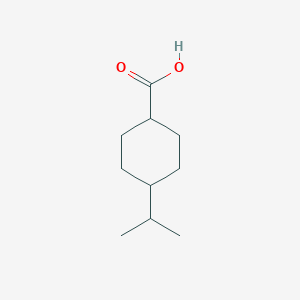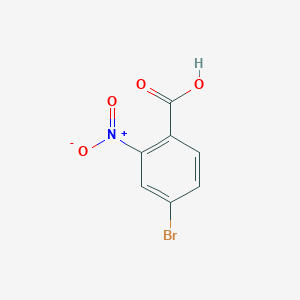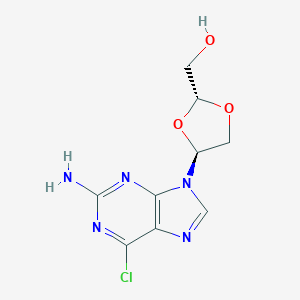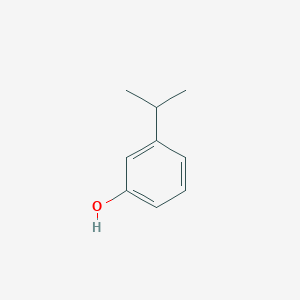
3-异丙基苯酚
概述
描述
3-Isopropylphenol, also known as meta-isopropylphenol, is a monohydric phenol derivative characterized by an isopropyl group attached to the phenol ring. This structural modification significantly influences its chemical behavior and utility. The compound is known for its significant utility in chemical synthesis and pharmaceutical industries due to its structural specificity and resultant biochemical activity .
科学研究应用
3-Isopropylphenol has a wide range of applications in scientific research, including:
Chemistry: It serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals.
Biology: Its antimicrobial properties make it useful in studying microbial cell membrane disruption.
Medicine: It is used in the synthesis of pharmaceutical intermediates and antiseptic formulations.
作用机制
Target of Action
3-Isopropylphenol, a monohydric phenol derivative, is known for its significant utility in the chemical synthesis and pharmaceutical industries . It interacts uniquely with various substrates due to its structural specificity and resultant biochemical activity . The compound’s primary targets are microbial cell membranes .
Mode of Action
At the molecular level, 3-isopropylphenol participates in a variety of chemical reactions . It serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals, where its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .
Biochemical Pathways
The biochemical efficacy of 3-isopropylphenol extends to its antimicrobial properties . The compound’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .
Pharmacokinetics
Its relative stability and solubility in organic solvents make it a candidate for inclusion in antiseptic formulations and preservatives . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of 3-Isopropylphenol’s action is the disruption of microbial cell membranes, leading to cell lysis and death . In industrial applications, the unique properties of 3-isopropylphenol are exploited in the production of polymers and resins . Its ability to undergo oxidative coupling reactions contributes to the formation of polymeric materials with desired mechanical and thermal properties .
Action Environment
The use of 3-isopropylphenol raises important considerations regarding its environmental impact and safety profile . Environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-Isopropylphenol interacts uniquely with various substrates due to its molecular backbone . Its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .
Cellular Effects
3-Isopropylphenol’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .
Molecular Mechanism
The presence of the isopropyl group in 3-Isopropylphenol not only makes it more lipophilic compared to its phenol precursors but also affects its electronic properties, thereby altering its reactivity and interaction with biological systems .
Temporal Effects in Laboratory Settings
The biochemical efficacy of 3-Isopropylphenol extends to its antimicrobial properties . This mode of action, combined with its relative stability and solubility in organic solvents, makes 3-Isopropylphenol a candidate for inclusion in antiseptic formulations and preservatives .
Metabolic Pathways
3-Isopropylphenol serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals
Transport and Distribution
The transport and distribution of 3-Isopropylphenol within cells and tissues are influenced by its lipophilic nature, which allows it to integrate into lipid bilayers
准备方法
Synthetic Routes and Reaction Conditions
3-Isopropylphenol can be synthesized through various methods. One common method involves the reaction of 3-isopropylaniline with water, uranyl acetate hydrate, and trifluoroacetic acid in acetonitrile under irradiation with a blue LED lamp in a nitrogen atmosphere. The reaction is stirred for 48 hours, followed by extraction, concentration, and column chromatography to isolate the product .
Industrial Production Methods
In industrial settings, 3-Isopropylphenol is often produced through the oxidation of diisopropylbenzene in the liquid phase with air under the action of an initiator. The reaction temperature is maintained at 120°C, and the reaction time is typically 1.0-1.4 hours .
化学反应分析
Types of Reactions
3-Isopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons.
Substitution: The phenolic hydroxyl group can participate in etherification and esterification reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for etherification and esterification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Ethers and esters.
相似化合物的比较
Similar Compounds
Phenol: The parent compound of 3-Isopropylphenol, lacking the isopropyl group.
2-Isopropylphenol: An isomer with the isopropyl group attached to the ortho position.
4-Isopropylphenol: An isomer with the isopropyl group attached to the para position.
Uniqueness
3-Isopropylphenol is unique due to its specific structural modification, which enhances its lipophilicity and alters its electronic properties. This makes it more reactive in certain chemical reactions and more effective in disrupting microbial cell membranes compared to its isomers and parent compound .
属性
IUPAC Name |
3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSLTNSFSOYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044571 | |
| Record name | 3-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-45-1, 90480-88-9 | |
| Record name | 3-Isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, isopropylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, isopropylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-isopropylhydroxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-ISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of 3-isopropylphenol and similar alkylphenols?
A1: 3-Isopropylphenol, alongside other alkylphenols like 2-isopropylphenol and 4-isopropylphenol, has been identified as a potential aquatic pollutant. Studies have shown varying levels of toxicity to different aquatic organisms. For instance, the marine bacterium Vibrio fischeri exhibited high susceptibility to these compounds, with 4-isopropylphenol being significantly more toxic than 2-isopropylphenol. [] This highlights the need to understand the ecological risks associated with these compounds and develop strategies for their effective management in the environment.
Q2: How does 3-isopropylphenol contribute to off-flavors in food?
A2: 3-Isopropylphenol, along with other alkylphenols and thiophenol, has been implicated in causing an unpleasant "sheepy-muttony" flavor tainting in fish, particularly from the upper Wisconsin River. [, ] Research suggests that fish accumulate these compounds through their diet, leading to the off-flavor. [] Interestingly, a combination of 10 ppb thiophenol, 1 ppb 3-isopropylphenol, 1 ppb 2,4-diisopropylphenol, and 1 ppb carvacrol closely mimicked the flavor profile of naturally tainted northern pike. [] This finding underscores the importance of understanding the sensory thresholds of these compounds to effectively manage flavor quality in fish.
Q3: Can 3-isopropylphenol be detected and quantified in biological samples?
A4: Yes, analytical methods have been developed to detect and quantify 3-isopropylphenol and other alkylphenols in various matrices, including fish tissue. A common approach involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS) in the selected ion monitoring (SIM) mode. [] This method allows for sensitive detection of these compounds, even at trace levels (down to 0.5 ppb in fish tissue). [] Accurate quantification of these compounds is crucial for understanding their potential health and environmental risks.
Q4: Are there any known natural sources of 3-isopropylphenol?
A5: Yes, 3-isopropylphenol has been isolated from natural sources, specifically the roots of Lilium dauricum, a plant species traditionally used in Chinese medicine. [] This finding suggests that this compound, along with other phenolic glycosides and lignans found in the plant, might contribute to the biological activities attributed to Lilium dauricum. [] Further research is needed to fully understand the role and potential applications of 3-isopropylphenol derived from natural sources.
Q5: Can 3-isopropylphenol be used to attract insects?
A6: While 3-isopropylphenol itself hasn't been extensively studied for insect attraction, a closely related compound, 4-methylphenol (also known as p-cresol), has demonstrated effectiveness in attracting certain insects, particularly tabanids (horse flies). [] In field trials, canopy traps baited with 4-methylphenol successfully captured a significantly higher number of tabanids compared to unbaited traps and those baited with 3-isopropylphenol or naphthalene. [] This finding suggests that structural variations among phenolic compounds can significantly influence their attractiveness to different insect species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
